2-(3-amino-1H-pyrazol-1-yl)acetamide
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Overview
Description
2-(3-amino-1H-pyrazol-1-yl)acetamide is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol This compound is characterized by the presence of a pyrazole ring substituted with an amino group and an acetamide group
Mechanism of Action
Mode of Action
It’s known that similar compounds can inhibit certain enzymes, which may be involved in its biological effects .
Biochemical Pathways
Related compounds have been found to interact with various biochemical pathways, suggesting that 2-(3-amino-1h-pyrazol-1-yl)acetamide may have similar effects .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may have similar effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)acetamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with chloroacetic acid or its derivatives under basic conditions . The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Corresponding amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(3-amino-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(3-amino-1H-pyrazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide group.
3-amino-1H-pyrazole: Lacks the acetamide group, making it less versatile in certain chemical reactions.
Uniqueness
2-(3-amino-1H-pyrazol-1-yl)acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-4-1-2-9(8-4)3-5(7)10/h1-2H,3H2,(H2,6,8)(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIDYNAOGZAAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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